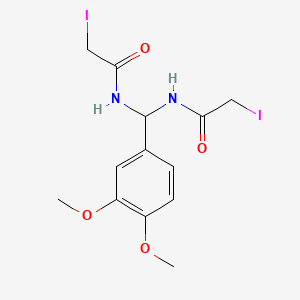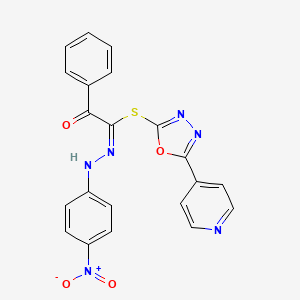
N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3,4-Dimethoxy-phenyl)-(2-iod-acetylamino)-methyl)-2-iod-acetamid ist eine komplexe organische Verbindung, die durch das Vorhandensein von Dimethoxyphenyl- und Iodacetylaminogruppen gekennzeichnet ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-((3,4-Dimethoxy-phenyl)-(2-iod-acetylamino)-methyl)-2-iod-acetamid umfasst typischerweise mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 3,4-Dimethoxyphenylessigsäure mit Iod und Essigsäureanhydrid, um das Iodacetylderivat zu bilden. Dieses Zwischenprodukt wird dann mit einem Amin umgesetzt, um die Acetamidgruppe einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Dimethylaminopyridin (DMAP) unter Stickstoffschutz .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with iodine and acetic anhydride to form the iodoacetyl derivative. This intermediate is then reacted with an amine to introduce the acetamide group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like dimethylaminopyridine (DMAP) under nitrogen protection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-((3,4-Dimethoxy-phenyl)-(2-iod-acetylamino)-methyl)-2-iod-acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu den entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können je nach den Bedingungen Amine oder Alkohole liefern.
Substitution: Die Iodgruppen können durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff unter milden Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Chinone liefern, während die Reduktion Amine oder Alkohole produzieren kann .
Wissenschaftliche Forschungsanwendungen
N-((3,4-Dimethoxy-phenyl)-(2-iod-acetylamino)-methyl)-2-iod-acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Aufgrund seiner einzigartigen Struktur für sein Potenzial als biochemische Sonde untersucht.
Medizin: Für sein potenzielles therapeutisches Potenzial, einschließlich Antikrebs- und antimikrobieller Aktivität, untersucht.
Industrie: Für die Entwicklung fortschrittlicher Materialien und als Korrosionsinhibitor eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N-((3,4-Dimethoxy-phenyl)-(2-iod-acetylamino)-methyl)-2-iod-acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, indem sie kovalente Bindungen mit aktiven Zentrenresten bildet, wodurch der Zugang des Substrats blockiert wird .
Wirkmechanismus
The mechanism of action of N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dimethoxyphenethylamin: Ein Analog mit ähnlichen strukturellen Merkmalen, aber ohne die Iodacetylaminogruppen.
3,4-Dimethoxyphenylessigsäure: Teilt den Dimethoxyphenyl-Teil, unterscheidet sich aber in den funktionellen Gruppen.
Einzigartigkeit
N-((3,4-Dimethoxy-phenyl)-(2-iod-acetylamino)-methyl)-2-iod-acetamid ist einzigartig aufgrund des Vorhandenseins sowohl von Dimethoxyphenyl- als auch von Iodacetylaminogruppen, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen .
Eigenschaften
Molekularformel |
C13H16I2N2O4 |
|---|---|
Molekulargewicht |
518.09 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)-[(2-iodoacetyl)amino]methyl]-2-iodoacetamide |
InChI |
InChI=1S/C13H16I2N2O4/c1-20-9-4-3-8(5-10(9)21-2)13(16-11(18)6-14)17-12(19)7-15/h3-5,13H,6-7H2,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
YNYTVJBLGRHIPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(NC(=O)CI)NC(=O)CI)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11987918.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B11987924.png)


![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987943.png)


![N'-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987953.png)
![ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B11987964.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11987967.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide](/img/structure/B11987973.png)
![(2E)-2-(1-methyl-2-benzo[e][1,3]benzothiazolylidene)-1-phenylethanone](/img/structure/B11987978.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11988000.png)
![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
